

CB10-277 discovery and development history

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CB10-277

Cat. No.: B1668658

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An In-depth Technical Guide on the Discovery and Development of **CB10-277**

Introduction

CB10-277 is a dacarbazine analogue that was investigated for its anti-tumor activity, particularly against malignant melanoma.[1][2] Similar to dacarbazine, **CB10-277** is a pro-drug that requires metabolic activation to its monomethyl species to exert its cytotoxic effects.[2] This document provides a comprehensive technical overview of the discovery, preclinical evaluation, and clinical development of **CB10-277**.

Preclinical Development

In preclinical models, including human melanoma xenografts and transplantable rodent tumors, **CB10-277** demonstrated a spectrum and level of anti-tumor activity comparable to dacarbazine.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in mice following intravenous administration of **CB10-277** at its LD10 dose (750 mg/m²). The analysis revealed the plasma exposure of the parent drug and its active monomethyl metabolite.[2]

Compound	Area Under the Curve (AUC)
CB10-277 (Parent Drug)	142 mM x minutes
Monomethyl Metabolite	8 mM x minutes

Table 1: Preclinical Pharmacokinetic Data of CB10-277 in Mice.[2]

Clinical Development

The clinical development of **CB10-277** progressed through Phase I and Phase II trials to assess its safety, pharmacokinetic profile, and efficacy in cancer patients.

Phase I Clinical Trials

Phase I studies explored two different intravenous infusion schedules to determine the optimal administration method.

1. Short Infusion Schedule

A Phase I trial utilizing a short infusion of **CB10-277**, with doses repeated every 21 days, was conducted in 36 patients across a dose range of 80 to 6,000 mg/m².[\[2\]](#)

- **Dose-Limiting Toxicities:** The primary dose-limiting toxicities were nausea and vomiting, which were observed in 80% of the evaluable courses at doses of 900 mg/m² and higher.[\[2\]](#)
- **Other Adverse Events:** A flushing or warm sensation was reported in over 75% of courses at doses of 1,350 mg/m² and above.[\[2\]](#)
- **Anti-Tumor Activity:** Preliminary efficacy was observed, with responses in patients with melanoma (one complete, two partial, one mixed), sarcoma (one mixed), and carcinoid tumors (one partial).[\[2\]](#)
- **Pharmacokinetics:** The AUC of the parent drug, **CB10-277**, demonstrated a linear increase with the administered dose. However, the plasma levels of the active monomethyl metabolite were lower than anticipated based on the preclinical mouse data.[\[2\]](#)

Dose	CB10-277 AUC	Monomethyl Metabolite AUC
6,000 mg/m ²	700 mM x minutes	1.8 and 3.7 mM x minutes

Table 2: Clinical Pharmacokinetic Data from the Short Infusion Phase I Trial.[\[2\]](#)

2. 24-Hour Continuous Infusion Schedule

To mitigate the nausea and vomiting associated with high peak plasma concentrations from the short infusion, a 24-hour continuous infusion schedule was investigated. This study involved 22 patients receiving doses ranging from 4,700 to 15,000 mg/m² every 21 days.[\[3\]](#)

- Dose-Limiting Toxicity: In this schedule, the dose-limiting toxicity shifted to myelosuppression, specifically leucopenia and thrombocytopenia.[\[3\]](#)
- Other Adverse Events: Nausea and vomiting were still present but were manageable with standard antiemetic therapy. Other reported toxicities included diarrhea, hallucinations, malaise, muscle ache, headache, and flushing, all of which were Grade 2 or lower.[\[3\]](#)
- Pharmacokinetics: The 24-hour infusion resulted in a more favorable pharmacokinetic profile for the active metabolite compared to the short infusion.[\[1\]](#)[\[3\]](#)

Parameter	Value
Mean t _{1/2} of Parent Drug	178 minutes
AUC of Parent Drug (at highest dose)	2,350 mM x minutes
AUC of Monomethyl Metabolite (at highest dose)	9 mM x minutes

Table 3: Clinical Pharmacokinetic Data from the 24-Hour Infusion Phase I Trial.[\[1\]](#)[\[3\]](#)

Based on these findings, the recommended Phase II dose was established at 12,000 mg/m² administered as a 24-hour continuous infusion.[\[1\]](#)[\[3\]](#)

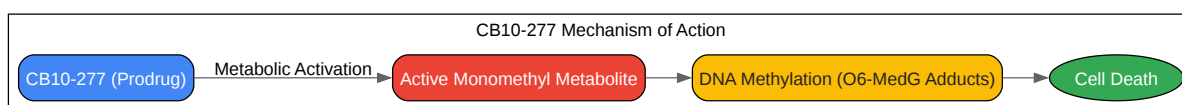
Phase II Clinical Trial

A Phase II study was conducted to evaluate the efficacy of **CB10-277** in 28 patients with malignant melanoma, using the recommended 24-hour infusion schedule.[1]

- Efficacy: Of the 22 patients assessable for a response, only one objective partial response was observed.[1]
- Toxicity: The primary toxicities were leucopenia and thrombocytopenia.[1]
- Conclusion: The study concluded that **CB10-277**, administered on this schedule, lacked significant activity in malignant melanoma.[1]

Mechanism of Action

CB10-277 is a phenyl dimethyltriazene that requires metabolic activation to its monomethyl species to exert its anti-cancer effects.[2] This active metabolite acts as a methylating agent, forming DNA adducts such as O6-methyldeoxyguanosine (O6-MedG).[1] The formation of these adducts leads to DNA damage and subsequent cytotoxicity in cancer cells. The clinical response to **CB10-277** may be influenced by the levels of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (ATase).[1]



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Caption: The metabolic activation and mechanism of action of **CB10-277**.

Experimental Protocols

Pharmacokinetic Analysis

The concentrations of **CB10-277** and its metabolites in plasma samples from both preclinical and clinical studies were quantified using High-Performance Liquid Chromatography (HPLC).

[2] The Area Under the Curve (AUC) of the plasma concentration-time profile was calculated to determine drug exposure.[2]

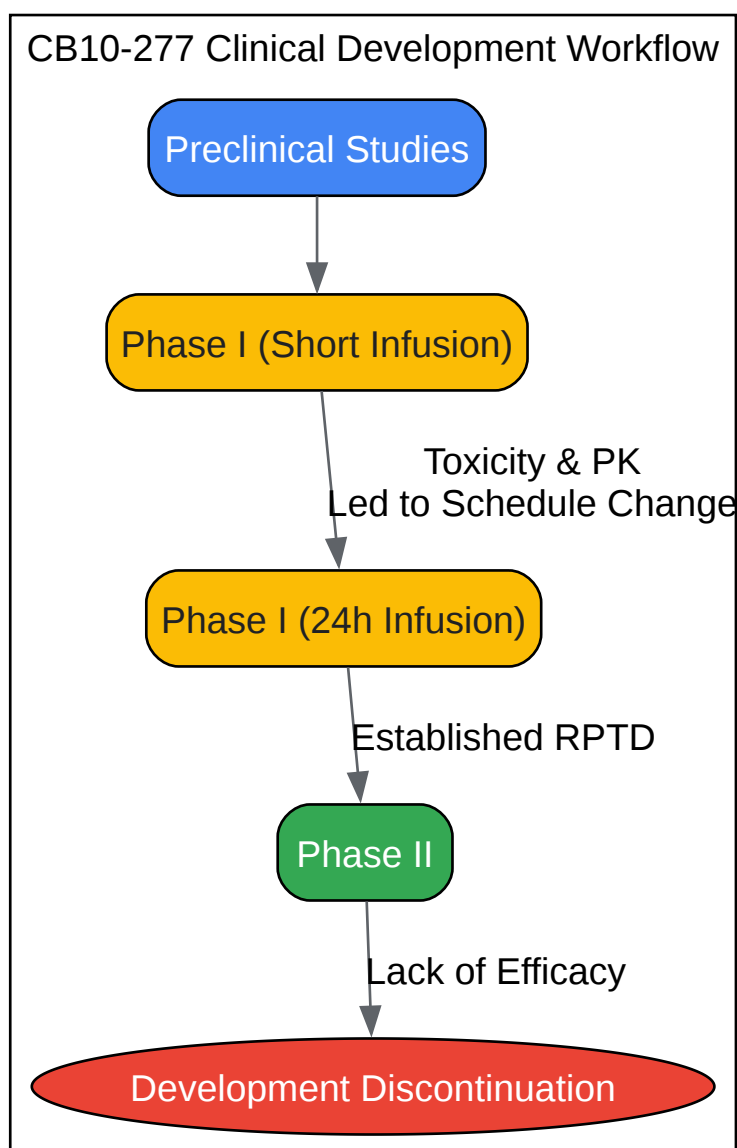
Clinical Trial Design

Phase I Trials:

- Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of **CB10-277**.
- Patient Population: Patients with advanced solid tumors refractory to standard therapies.
- Study Design: Dose-escalation studies using two different administration schedules: a short intravenous infusion and a 24-hour continuous intravenous infusion, both repeated every 21 days.[2][3]

Phase II Trial:

- Objective: To evaluate the anti-tumor efficacy of **CB10-277** in patients with malignant melanoma.
- Patient Population: 28 patients with measurable malignant melanoma.[1]
- Study Design: An open-label, single-arm study where patients received **CB10-277** at the recommended Phase II dose of 12,000 mg/m² as a 24-hour continuous infusion every 3 weeks.[1]
- Primary Endpoint: Objective response rate.



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Caption: The clinical development workflow of **CB10-277**.

Conclusion

CB10-277, an analogue of dacarbazine, demonstrated anti-tumor activity in preclinical models. However, its clinical development was ultimately unsuccessful. The short infusion administration was limited by severe nausea and vomiting, while a 24-hour continuous infusion schedule, though better tolerated in terms of emesis, resulted in dose-limiting

myelosuppression.[2][3] The subsequent Phase II trial in malignant melanoma showed a lack of meaningful clinical efficacy.[1] The development of **CB10-277** was therefore discontinued.

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- To cite this document: BenchChem. [CB10-277 discovery and development history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668658#cb10-277-discovery-and-development-history]

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